molecular formula C17H18N4OS B11125318 5-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

5-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11125318
M. Wt: 326.4 g/mol
InChI Key: QQCCRIXRCRWNCQ-UHFFFAOYSA-N
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Description

5-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an imidazole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step reactions. The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: LiAlH4 in dry tetrahydrofuran (THF).

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted imidazole and thiazole derivatives.

Mechanism of Action

The mechanism of action of 5-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function . The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide is unique due to its combination of a thiazole and imidazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

5-benzyl-N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H18N4OS/c1-12-21-16(15(23-12)9-13-5-3-2-4-6-13)17(22)19-8-7-14-10-18-11-20-14/h2-6,10-11H,7-9H2,1H3,(H,18,20)(H,19,22)

InChI Key

QQCCRIXRCRWNCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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